6-Hydroxy-2-naphthoyl chloride

Description

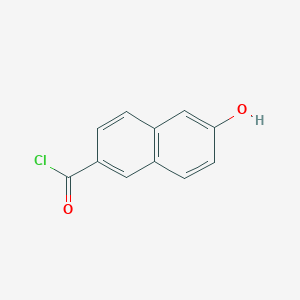

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxynaphthalene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-11(14)9-2-1-8-6-10(13)4-3-7(8)5-9/h1-6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFQLMARJGZTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Hydroxy 2 Naphthoyl Chloride and Its Precursors

Synthesis of 6-Hydroxy-2-naphthoic Acid: Precursor to 6-Hydroxy-2-naphthoyl Chloride

The industrial production of 6-hydroxy-2-naphthoic acid relies heavily on the carboxylation of 2-naphthol (B1666908). The regioselectivity of this reaction is a critical factor, as multiple isomers can be formed. The desired 6,2-isomer is often produced alongside the 3,2- and 2,1-isomers. google.comresearchgate.net

Carboxylation Approaches to 6-Hydroxy-2-naphthoic Acid

Direct carboxylation of an alkali metal 2-naphthoxide with carbon dioxide, known as the Kolbe-Schmitt reaction, is the most common industrial method for synthesizing hydroxyaromatic carboxylic acids. researchgate.netscienceinfo.com

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide or naphthoxide to carbon dioxide. wikipedia.org The reaction with 2-naphthol derivatives is sensitive to conditions such as temperature, pressure, and the choice of alkali metal. google.comwikipedia.org Initially, the carboxylation of the potassium salt of 2-hydroxynaphthalene (2-naphthol) often yields 3-hydroxy-2-naphthoic acid, which then rearranges under specific conditions to the more thermodynamically stable 6-hydroxy-2-naphthoic acid. google.com

Process optimization is crucial for maximizing the yield of the desired 6-hydroxy-2-naphthoic acid. It has been demonstrated that conducting the reaction at temperatures between 255°C and 280°C and CO2 pressures of about 20 to 90 psi favors the formation of the 6,2-isomer. google.com One patented process describes forming a mixture of 0.8-1.2 moles of 2-hydroxynaphthalene per equivalent of a potassium base, dehydrating the mixture, and then introducing carbon dioxide under these optimized conditions to improve the yield. google.com In contrast, running the reaction at a lower temperature (230°C) results in a significantly lower yield of the 6-hydroxy isomer (19.5%) and a higher yield of the 3-hydroxy isomer (37.6%). google.com

A preparation method involving a special solvent in the Kolbe-Schmitt reaction has been reported to achieve a productivity of about 39%, with the added benefits of cost reduction and simplified product separation and refining. google.com

Table 1: Effect of Reaction Conditions on 6-Hydroxy-2-naphthoic Acid Yield

| Temperature (°C) | Pressure (psi) | Yield of 6-Hydroxy-2-naphthoic Acid (%) | Yield of 3-Hydroxy-2-naphthoic Acid (%) |

|---|---|---|---|

| 255-280 | 20-90 | Optimized for 6,2-isomer | - |

| 260 | 60 | 56.4 | - |

| 260 | 80 | 49.7 | - |

| 260 | 100 | 26.8 | - |

Data compiled from process optimization studies. google.com

The choice of the alkali metal cation significantly directs the regioselectivity of the Kolbe-Schmitt reaction. researchgate.netnih.gov While sodium phenoxide typically yields the ortho-substituted product (salicylic acid), potassium, rubidium, and cesium phenoxides can yield mixtures of ortho and para isomers. researchgate.netnih.gov Theoretical studies show that the yield of the para-substituted product increases with the increasing ionic radius of the alkali metal. researchgate.netnih.gov

Table 2: Influence of Alkali Metal on Carboxylation Product

| Alkali Metal Cation | Substrate | Primary Product(s) |

|---|---|---|

| Sodium (Na+) | Phenoxide | Salicylic acid (ortho-product) researchgate.netwikipedia.org |

| Potassium (K+) | Phenoxide | p-Hydroxybenzoic acid (para-product) researchgate.netwikipedia.org |

| Potassium (K+) | 2-Naphthoxide | 6-Hydroxy-2-naphthoic acid (via rearrangement) google.com |

Multi-Step Synthesis of 6-Hydroxy-2-naphthoic Acid from Naphthalene (B1677914) Derivatives

Alternative synthetic routes to 6-hydroxy-2-naphthoic acid begin with more readily available naphthalene derivatives, involving several chemical transformations.

One approach involves the aerobic oxidation of substituted naphthalenes. For instance, bacterial strains like Sphingomonas paucimobilis can metabolize 2,6-dimethylnaphthalene (2,6-DMN). asm.orgasm.org The metabolic pathway involves the initial hydroxylation of one methyl group to form 2-hydroxymethyl-6-methylnaphthalene, which is then oxidized to 6-methyl-2-naphthoic acid. asm.orgasm.org Further microbial oxidation could potentially introduce a hydroxyl group on the naphthalene ring, leading toward a precursor for 6-hydroxy-2-naphthoic acid. asm.orgasm.org Another patented method describes a process starting from naphthalene, which is first sulfonated and then hydrolyzed to produce a beta-naphthol alkali salt, which is subsequently carboxylated in a single-process stream to yield 6-hydroxy-2-naphthoic acid. google.com

A different multi-step chemical synthesis starts with 6-methoxy-2-acetonaphthone. This starting material undergoes a haloform reaction to produce 2-methoxy-6-naphthoic acid, which is subsequently demethylated using an acid like hydrobromic acid in acetic acid to yield 6-hydroxy-2-naphthoic acid with a reported yield of 85%. google.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Hydroxy-2-naphthoic acid |

| 2-Naphthol |

| Carbon dioxide |

| 3-Hydroxy-2-naphthoic acid |

| 2-Hydroxy-1-naphthoic acid |

| Sodium phenoxide |

| Salicylic acid |

| Potassium 2-naphthoxide |

| Cesium 2-naphthoxide |

| Rubidium 2-naphthoxide |

| Sodium carbonate |

| Potassium carbonate |

| p-Hydroxybenzoic acid |

| Naphthalene |

| 2,6-Dimethylnaphthalene |

| 2-Hydroxymethyl-6-methylnaphthalene |

| 6-Methyl-2-naphthoic acid |

| 6-Methoxy-2-acetonaphthone |

| 2-Methoxy-6-naphthoic acid |

| Hydrobromic acid |

| Acetic acid |

| 6-Bromo-2-naphthol |

| 6-Bromo-2-methoxynaphthalene |

Routes involving Nitrile Intermediates and Hydrolysis

One synthetic pathway to 6-hydroxy-2-naphthoic acid, a key precursor, involves the use of a nitrile intermediate, namely 6-hydroxy-2-naphthonitrile. The conversion of the nitrile group (-CN) into a carboxylic acid (-COOH) is achieved through hydrolysis. This process can be conducted under either acidic or alkaline conditions. libretexts.org

Acid Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). The nitrogen atom of the nitrile is protonated, making the carbon atom susceptible to nucleophilic attack by water. This process ultimately yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.org For 6-hydroxy-2-naphthonitrile, this would result in the formation of 6-hydroxy-2-naphthoic acid and ammonium chloride.

Reaction Scheme: 6-hydroxy-2-naphthonitrile + 2 H₂O + H⁺ → 6-hydroxy-2-naphthoic acid + NH₄⁺

Alkaline Hydrolysis : Alternatively, the nitrile can be heated under reflux with an aqueous alkali solution, like sodium hydroxide (B78521) (NaOH). libretexts.org The hydroxide ion acts as the nucleophile, attacking the carbon atom of the nitrile group. This reaction initially produces the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org A subsequent acidification step, using a strong acid, is required to protonate the carboxylate salt and liberate the free 6-hydroxy-2-naphthoic acid. libretexts.org

Reaction Scheme (Step 1): 6-hydroxy-2-naphthonitrile + H₂O + OH⁻ → Sodium 6-hydroxy-2-naphthoate + NH₃ Reaction Scheme (Step 2): Sodium 6-hydroxy-2-naphthoate + H⁺ → 6-hydroxy-2-naphthoic acid + Na⁺

Conversion of 6-Hydroxy-2-naphthoic Acid to this compound

The final step in the synthesis is the conversion of the carboxylic acid group of 6-hydroxy-2-naphthoic acid into an acyl chloride group. This is a standard transformation in organic synthesis, typically achieved using a variety of chlorinating agents.

The most common and conventional method for preparing acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂). prepchem.comchemicalbook.comchemicalbook.com The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent or neat. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

A procedure analogous to the synthesis of other naphthoyl chlorides involves refluxing the corresponding naphthoic acid with thionyl chloride. chemicalbook.comchemicalbook.com For instance, 2-naphthoic acid is converted to 2-naphthoyl chloride by refluxing with SOCl₂ for several hours. chemicalbook.com A similar reaction, converting 6-acetoxy-2-naphthoic acid to 6-acetoxy-2-naphthoyl chloride, is performed by refluxing with thionyl chloride for 30 minutes. prepchem.com This demonstrates the direct applicability of this method to the 6-substituted-2-naphthoic acid scaffold. Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. prepchem.com

Achieving high purity in the synthesis of this compound presents a specific challenge due to the presence of the reactive hydroxyl (-OH) group, which can also react with the chlorinating agent. To optimize the reaction and minimize side products, several factors must be controlled:

Protection of the Hydroxyl Group : A key strategy to prevent unwanted side reactions is the temporary protection of the phenolic hydroxyl group. For example, the hydroxyl group can be converted to an acetate (B1210297) ester, as seen in the synthesis of 6-acetoxy-2-naphthoyl chloride. prepchem.com After the formation of the acyl chloride, the protecting group can be removed to yield the desired product.

Use of Catalysts : The addition of a catalyst like N,N-dimethylformamide (DMF) can significantly improve the reaction rate and allow for milder conditions, which can reduce the formation of degradation byproducts.

Reagent Removal : After the reaction is complete, it is crucial to remove any excess thionyl chloride. This is typically done via distillation under reduced pressure, as the boiling point of thionyl chloride (76 °C) is relatively low. chemicalbook.com

Temperature Control : Careful control of the reaction temperature is necessary to balance the rate of acyl chloride formation against potential side reactions and decomposition.

Advanced Synthetic Routes to Naphthoyl Chlorides (General Principles and Analogues)

Beyond the direct chlorination of carboxylic acids, other methodologies exist for the synthesis and modification of naphthoyl systems. These advanced routes offer alternative pathways and applications for compounds derived from naphthoyl chlorides.

The McFadyen-Stevens reaction is a method for converting carboxylic acids into aldehydes. wikipedia.org The reaction proceeds via an acyl chloride intermediate, making it a relevant application for naphthoyl chlorides. In a modified version of this reaction, a naphthoyl chloride, such as 1-naphthoyl chloride, is reacted with p-toluenesulfonyl hydrazide. orgsyn.orgorgsyn.org

This reaction is typically carried out in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (DMAP) at low temperatures (e.g., 0 °C) in a solvent like dichloromethane. orgsyn.orgorgsyn.org The product of this initial step is an N-acylsulfonylhydrazide, for example, N-(1-Naphthoyl)-4-methylbenzenesulfonohydrazide. orgsyn.orgorgsyn.org Subsequent base-catalyzed thermal decomposition of this intermediate yields the corresponding naphthaldehyde. wikipedia.orgchem-station.com This reaction highlights a synthetic utility of naphthoyl chlorides in accessing other functional groups on the naphthalene scaffold.

While thionyl chloride is widely used, other reagents can also effectively convert naphthoic acids to naphthoyl chlorides.

Oxalyl Chloride : Oxalyl chloride ((COCl)₂) is another highly effective reagent for this transformation. It often provides cleaner reactions and is used under milder conditions than thionyl chloride. The reaction of oxalyl chloride with a carboxylic acid produces the acyl chloride along with gaseous byproducts (CO, CO₂, and HCl). For example, (methoxy-6-naphthyl-2)-2 propionic acid has been successfully converted to its acid chloride using oxalyl chloride in benzene. google.com

Phosgene : Phosgene (COCl₂) is also a potent chlorinating agent for this purpose. A process for preparing carbonyl chlorides involves reacting the carboxylic acid with phosgene in the presence of a catalytic adduct formed from phosgene and an N,N-disubstituted formamide (like DMF). google.com This method can be performed in a continuous or stepwise manner in a reactor. google.com

These alternative reagents provide chemists with a broader set of tools to effect the crucial conversion of a carboxylic acid to a carbonyl chloride on a naphthalene framework, allowing for optimization based on substrate sensitivity and desired purity.

Reactivity and Reaction Chemistry of 6 Hydroxy 2 Naphthoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Acyl Chloride Moiety

The acyl chloride group of 6-Hydroxy-2-naphthoyl chloride is a classic substrate for nucleophilic acyl substitution reactions. The presence of the electron-withdrawing carbonyl oxygen and the good leaving group ability of the chloride ion make the carbonyl carbon highly susceptible to attack by various nucleophiles. libretexts.orgyoutube.comyoutube.com This reactivity is the basis for the synthesis of a wide array of carboxylic acid derivatives.

This compound readily reacts with alcohols and thiols to form the corresponding esters and thioesters. In a typical reaction, the nucleophilic oxygen of an alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the ester. This process, known as esterification, is a fundamental transformation in organic chemistry. medcraveonline.com For instance, the reaction of 6-hydroxy-2-naphthoic acid, the precursor to the acyl chloride, with various alcohols in the presence of an acid catalyst demonstrates the formation of hydroxynaphthoic esters. google.com

Thioesters can be synthesized in an analogous manner through the reaction of the acyl chloride with a thiol. The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the chloride ion and form the thioester. organic-chemistry.orgnih.gov

Table 1: Examples of Esterification Reactions with Hydroxynaphthoic Acid google.com This table is based on reactions with the parent carboxylic acid, which is illustrative of the ester products obtainable from the acyl chloride.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 6-hydroxy-2-naphthoic acid | Nonylphenol ethoxylate | p-toluenesulfonic acid | Nonylphenol ethoxylate ester of 6-hydroxy-2-naphthoic acid |

| 6-hydroxy-2-naphthoic acid | Tall oil fatty acid ethoxylate | p-toluenesulfonic acid | Tall oil fatty acid ethoxylate ester of 6-hydroxy-2-naphthoic acid |

| 6-hydroxy-2-naphthoic acid | Stearamide ethoxylate | p-toluenesulfonic acid | Stearamide ethoxylate ester of 6-hydroxy-2-naphthoic acid |

| 6-hydroxy-2-naphthoic acid | Oleic acid triethanolamine (B1662121) monoester | p-toluenesulfonic acid | Oleic acid triethanolamine monoester of 6-hydroxy-2-naphthoic acid |

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines provides a direct route to naphthoyl amides. hud.ac.uk This amidation reaction proceeds through the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of hydrogen chloride. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the HCl byproduct. hud.ac.uk The synthesis of 2-acetoxy-6-naphthoic acid amide from 2-acetoxy-6-naphthoic acid chloride (a derivative where the hydroxyl group is protected) with ammonium (B1175870) acetate (B1210297) highlights this transformation, achieving a yield of 94%. google.com

Similarly, hydrazides are formed when this compound reacts with hydrazine (B178648) or its derivatives. The reaction mechanism is analogous to amide formation. rsc.org For example, 2-methoxy-6-naphthoic hydrazide is synthesized by reacting 2-methoxy-6-naphthoyl chloride with hydrazine. google.com This suggests that this compound would react similarly, although protection of the phenolic hydroxyl group might be necessary to prevent side reactions.

Table 2: Synthesis of Amide Derivatives from Naphthoyl Chlorides

| Naphthoyl Chloride Derivative | Amine/Ammonium Salt | Base/Solvent | Product | Yield | Reference |

| 2-acetoxy-6-naphthoic acid chloride | Ammonium acetate | Tetrahydrofuran | 2-acetoxy-6-naphthoic acid amide | 94% | google.com |

| 4-fluorobenzoyl chloride | Pyrrolidine | Triethylamine/Cyrene™ | (4-fluorophenyl)(pyrrolidin-1-yl)methanone | - | hud.ac.uk |

| 4-fluorobenzoyl chloride | Aniline | Triethylamine/Cyrene™ | N-(4-fluorophenyl)benzamide | - | hud.ac.uk |

N-Naphthoyl thiourea (B124793) derivatives are synthesized from this compound in a two-step, one-pot reaction. First, the acyl chloride is treated with a thiocyanate (B1210189) salt, such as potassium or ammonium thiocyanate, to form an intermediate naphthoyl isothiocyanate. nih.govnih.gov This is then reacted in situ with a primary or secondary amine. The amine nitrogen attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the N-naphthoyl thiourea. nih.govnih.govrsc.org This method is a versatile route for creating a diverse library of N-aroyl thioureas. researchgate.netasianpubs.orgresearchgate.net

Table 3: Examples of N-Aroyl Thiourea Synthesis from Aroyl Chlorides nih.govnih.gov

| Aroyl Chloride | Thiocyanate Salt | Amine | Product |

| 2-naphthoyl chloride | Potassium thiocyanate | Cyclohexanamine | N-(cyclohexylcarbamothioyl)-2-naphthamide |

| 2-((4-methoxyphenoxy)methyl)benzoyl chloride | Ammonium thiocyanate | Thiazol-2-amine | 2-((4-methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide |

| 2-((4-methoxyphenoxy)methyl)benzoyl chloride | Ammonium thiocyanate | 5-chloropyridin-2-amine | N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide |

This compound can be used as an acylating agent in Friedel-Crafts type reactions with electron-rich heterocycles like indole (B1671886). The acylation of indoles typically occurs at the C3 position due to its higher electron density. nih.gov However, selective N-acylation can be achieved under specific conditions, often requiring a base to deprotonate the indole nitrogen, making it more nucleophilic. nih.govd-nb.info The use of Lewis acids, such as dimethylaluminum chloride or tin(IV) chloride, can facilitate the regioselective acylation of indoles with naphthoyl chlorides. cerilliant.comnih.gov This approach has been used to synthesize various 1-alkyl-3-(1-naphthoyl)indoles. nih.gov

Reactivity of the Phenolic Hydroxyl Group in this compound Derivatives

The phenolic hydroxyl group in derivatives of this compound is also a site of chemical reactivity, primarily acting as a nucleophile. This allows for modifications such as esterification and etherification at this position, further expanding the synthetic utility of this class of compounds.

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives. For instance, in the context of creating surfactants, esters of 6-hydroxy-2-naphthoic acid have been formed by reacting the hydroxyl group with various monocarboxylic acids. google.com This reaction typically requires an acid catalyst.

Etherification of the phenolic hydroxyl group can be achieved by reacting it with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide in an SN2 reaction. Additionally, ethoxylation can be carried out by reacting the hydroxyl group with ethylene (B1197577) oxide, often in the presence of a basic catalyst like sodium hydroxide (B78521) or sodium methoxide. google.com This process introduces poly(ethylene glycol) chains onto the naphthalene (B1677914) core.

Table 4: Reactions at the Hydroxyl Group of 6-Hydroxy-2-naphthoic Acid Derivatives google.com

| Starting Material | Reagent | Reaction Type | Product |

| Ester of 6-hydroxy-2-naphthoic acid | Ethylene oxide | Ethoxylation (Etherification) | Ethoxylated ester of 6-hydroxy-2-naphthoic acid |

| 6-hydroxy-2-naphthoic acid | Resin acids | Esterification | Resin acid ester of 6-hydroxy-2-naphthoic acid |

Selective Functionalization in the Presence of Acid Chloride

This compound possesses two reactive functional groups: a phenolic hydroxyl group and an acid chloride. The acid chloride is a highly reactive acylating agent, susceptible to nucleophilic attack, while the phenolic hydroxyl group is weakly acidic and can also act as a nucleophile. Selective functionalization of one group in the presence of the other presents a significant synthetic challenge due to the high reactivity of the acid chloride moiety.

Strategies for selective functionalization typically involve either protecting one group while reacting the other or exploiting differential reactivity under specific conditions.

Protection of the Hydroxyl Group: A common strategy is to protect the phenolic hydroxyl group before performing reactions at the acid chloride center. The hydroxyl group can be converted into a less reactive ether or ester. nih.gov For example, acylation of the hydroxyl group to form an ester is an effective protection method. wikipedia.org This ester protecting group is stable under the conditions required for subsequent reactions of the acid chloride, such as amide formation or Friedel-Crafts acylation. The protecting group can be removed later by hydrolysis under alkaline conditions. wikipedia.org

Selective Reaction at the Acid Chloride: Direct selective reaction at the hydroxyl group without affecting the acid chloride is generally not feasible due to the latter's high electrophilicity. However, reactions at the acid chloride are common. Nucleophiles such as amines, alcohols, or organometallic reagents will preferentially attack the highly electrophilic carbonyl carbon of the acid chloride. For this to be considered "selective functionalization" in the context of the bifunctional molecule, the hydroxyl group must remain intact. This is achievable if the reaction is carried out under neutral or slightly acidic conditions where the phenolic hydroxyl group is protonated and thus less nucleophilic.

Chemoselective Acylation Principles: While not specific to this compound, studies on other polyfunctional molecules provide insight. For instance, direct acylation of unprotected hydroxyamino acids with acyl halides under acidic conditions allows for chemoselective O-acylation. libretexts.orglibretexts.org In this case, the amino group is protonated and non-nucleophilic, allowing the hydroxyl group to be acylated. libretexts.org This principle highlights the importance of pH control in achieving selectivity. In another example, microwave-assisted acylation of (hydroxyalkyl)phenols with acid chlorides has been shown to selectively acylate the more nucleophilic alcoholic hydroxyl group over the less nucleophilic phenolic hydroxyl. organic-chemistry.orgacs.org These examples underscore that achieving selectivity depends on modulating the relative reactivity of the functional groups present.

Intramolecular Cyclization and Rearrangement Reactions Involving Naphthoyl Systems

Naphthoyl systems can undergo various intramolecular reactions, leading to the formation of complex polycyclic structures. A prominent example of a rearrangement reaction applicable to derivatives of this compound is the Fries rearrangement.

The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by Lewis acids. organic-chemistry.org A derivative of this compound, specifically a naphthyl ester, could be subjected to these conditions. The reaction involves the migration of the acyl group from the phenolic oxygen to an ortho or para position on the aromatic ring. organic-chemistry.org The widely accepted mechanism proceeds through the generation of an acylium carbocation intermediate, which then acts as an electrophile in a classical electrophilic aromatic substitution on the naphthyl ring. organic-chemistry.org

The choice of reaction conditions, such as temperature and solvent, can influence the regioselectivity, favoring either the ortho or para product. organic-chemistry.org

A photochemical variant, the photo-Fries rearrangement , can also be employed. This reaction proceeds via a radical mechanism, initiated by the homolytic cleavage of the acyl-oxy bond upon UV irradiation, forming a geminal acyl/naphthyloxyl radical pair within a solvent cage. mdpi.com These radical pairs can then recombine to form 2-acyl-1-naphthols and 4-acyl-1-naphthols, which are the classical Fries rearrangement products. mdpi.com

Catalysis in Chemical Transformations Involving Naphthoyl Chlorides

Naphthoyl chlorides, including this compound (potentially with a protected hydroxyl group), are excellent reagents for Friedel-Crafts acylation reactions. This electrophilic aromatic substitution is a fundamental method for forming carbon-carbon bonds and synthesizing aryl ketones. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). organic-chemistry.orgorganic-chemistry.org

The mechanism of the Friedel-Crafts acylation involves two main steps:

Formation of the Electrophile: The Lewis acid coordinates to the chlorine atom of the naphthoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is a potent electrophile. organic-chemistry.org

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of another molecule (the substrate) attacks the acylium ion, forming a sigma complex (or arenium ion). A subsequent deprotonation of this intermediate by a weak base (like AlCl₄⁻) restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final naphthoyl-substituted aromatic ketone. mdpi.com

A stoichiometric amount of the Lewis acid is often required because the resulting ketone product is a moderate Lewis base and forms a stable complex with the catalyst. mdpi.comnih.gov

Table 1: Common Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid Catalyst | Typical Substrates | Notes |

| Aluminum Chloride (AlCl₃) | Arenes, activated aromatic compounds | Most common and highly reactive catalyst. organic-chemistry.org |

| Ferric Chloride (FeCl₃) | Arenes | A slightly milder alternative to AlCl₃. organic-chemistry.org |

| Boron Trifluoride (BF₃) | Activated arenes | Often used with acid anhydrides. organic-chemistry.org |

| Zinc Chloride (ZnCl₂) | Phenols, anilines | Milder catalyst for sensitive substrates. |

| Tin(IV) Chloride (SnCl₄) | Heterocycles, activated arenes | Milder catalyst, can offer different selectivity. organic-chemistry.org |

Naphthoyl chlorides are versatile electrophiles in a variety of transition metal-catalyzed cross-coupling reactions. These methods provide powerful routes for the synthesis of ketones and other functionalized naphthalene derivatives under conditions often milder than classical methods. Palladium-catalyzed reactions are particularly prominent in this field.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (like a boronic acid) with an organic halide or pseudohalide. Acyl chlorides, including naphthoyl chlorides, can be coupled with arylboronic acids in the presence of a palladium catalyst to produce diaryl ketones. wikipedia.orgdntb.gov.ua The reaction typically requires a base to activate the boronic acid. Anhydrous conditions have been developed to make the process suitable for acyl chlorides. dntb.gov.ua This method shows excellent functional group tolerance. mdpi.com

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide. The coupling of naphthoyl chlorides with various organostannanes, catalyzed by palladium complexes, is an efficient method for ketone synthesis. libretexts.orgorganic-chemistry.org This reaction is notable for its tolerance of a wide array of functional groups and the stability of the organostannane reagents, though their toxicity is a drawback. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The acyl variant, the acyl Sonogashira reaction , couples a terminal alkyne with an acyl chloride. organic-chemistry.org Using a naphthoyl chloride in this reaction, catalyzed by palladium and a copper(I) co-catalyst, yields α,β-alkynyl ketones. organic-chemistry.org These products are valuable intermediates for the synthesis of various heterocyclic compounds. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions with Acyl Chlorides

| Reaction Name | Coupling Partners | Catalyst System | Product |

| Suzuki-Miyaura | Acyl Chloride + Boronic Acid | Pd(0) or Pd(II) catalyst, Base | Ketone |

| Stille | Acyl Chloride + Organostannane | Pd(0) catalyst, often with additives (e.g., CuI) | Ketone |

| Sonogashira | Acyl Chloride + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Ynone (α,β-Alkynyl Ketone) |

The application of ultrasonic irradiation in organic synthesis, often referred to as sonochemistry, can significantly enhance reaction rates, improve yields, and enable reactions to proceed under milder conditions. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with transient high temperatures and pressures.

In the context of reactions involving naphthoyl chlorides, ultrasound can be particularly beneficial:

Enhanced Mass Transfer: Ultrasound promotes efficient mixing and increases the surface area of reactants, which is especially useful in heterogeneous reactions.

Acceleration of Reactions: The high energy generated during cavitation can accelerate reaction rates, often reducing reaction times from hours to minutes. For instance, ultrasound has been shown to promote the synthesis of pyrazole (B372694) derivatives in a process that begins with the formation of a benzoyl chloride, indicating its utility in reactions involving acyl chlorides. nih.gov

Green Chemistry: By reducing reaction times and often allowing for the use of less harsh conditions or greener solvents (like water), sonochemistry aligns with the principles of green chemistry. nih.gov Studies have demonstrated the use of ultrasound in promoting the synthesis of aryl amides from carboxylic acids and isocyanides under ambient conditions. While not directly using an acyl chloride, it showcases the power of sonication in amide bond formation, a primary reaction of naphthoyl chlorides. The hydrolysis of benzoyl chloride has also been studied in ultrasound-induced emulsions, highlighting the applicability of this technique to reactions of acyl chlorides.

Table 3: Comparison of Conventional vs. Ultrasonic-Assisted Synthesis

| Feature | Conventional Method | Ultrasonic-Assisted Method |

| Reaction Time | Often hours to days | Typically minutes to a few hours |

| Energy Input | Bulk heating (e.g., oil bath) | Localized high energy from cavitation |

| Yield | Variable, can be moderate | Often improved yields |

| Conditions | Can require high temperatures/pressures | Often proceeds at ambient temperature/pressure |

| Side Reactions | More prevalent with longer reaction times | Often reduced due to shorter reaction times |

Derivatization Strategies and Complex Molecular Architecture Utilizing 6 Hydroxy 2 Naphthoyl Chloride

Engineering of Naphthyl-Heterocycle Hybrids

The fusion of naphthalene (B1677914) moieties with various heterocyclic systems has led to the development of novel hybrid molecules with significant potential in medicinal chemistry. nih.gov The naphthalene scaffold is a versatile platform in drug design due to the diverse biological activities that can be achieved through structural modifications. nih.gov Nitrogen-containing heterocycles, in particular, are prominent structural features in many pharmaceuticals. openmedicinalchemistryjournal.com

The synthesis of these hybrids often involves multicomponent reactions where the naphthalene unit is introduced via a precursor that can be derived from or related to 6-hydroxy-2-naphthoyl chloride. For instance, novel naphthalene-heterocycle hybrids incorporating nicotinonitrile, pyran, pyranopyrazole, pyrazole (B372694), pyrazolopyridine, and azepine scaffolds have been synthesized through tandem reactions. nih.govrsc.org These reactions can be initiated by the reaction of a precursor like 3-formyl-4H-benzo[h]chromen-4-one with various nucleophilic reagents. nih.govrsc.org The resulting hybrid molecules have shown promising antitumor, anti-inflammatory, and antituberculosis activities. rsc.orgresearchgate.net

In one synthetic approach, the reaction of a formylchromone (B10848765) precursor with cyanoacetic acid hydrazide leads to the formation of a naphthyl pyrazolopyridine ketone through a series of steps including a γ-pyrone ring opening. nih.govrsc.org The presence of the free phenolic hydroxyl group, a key feature of the 6-hydroxy-2-naphthoyl moiety, is often confirmed by a ferric chloride test. nih.govrsc.org The versatility of this chemistry is further demonstrated by extending the tandem process to include reactions with various N,N- and N,S-dinucleophiles, such as thiosemicarbazide (B42300) and o-aminothiophenol, to yield naphthyl triazepine and thiazepine ketones, respectively. nih.govrsc.org

The strategic combination of the naphthalene core with different heterocyclic rings highlights the importance of this structural motif in creating diverse molecular libraries for biological screening. nih.gov

Construction of Complex Polycyclic Aromatic Structures

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a class of compounds that have garnered significant interest due to their unique electronic and optical properties, with applications in materials science. rsc.orgtandfonline.com The synthesis of complex, extended π-systems often relies on powerful bond-forming reactions, with the Scholl reaction being a classic example of an acid-catalyzed oxidative cyclization to form new aryl-aryl bonds. rsc.org

While direct use of this compound in Scholl-type reactions is not explicitly detailed, the underlying naphthalene structure is a fundamental component of many larger PAHs. The functional groups of this compound provide handles for building more complex structures that can subsequently undergo cyclization reactions. For example, the related 2-naphthoyl chloride can be used to introduce the naphthoyl group into other aromatic molecules, setting the stage for intramolecular cyclodehydrogenation. chemimpex.com

The synthesis of cyclophanes, which are molecules containing an aromatic ring bridged by one or more chains, represents another avenue for constructing complex aromatic architectures. mun.ca While the synthesis of pyrenophanes has been a focus, the methodologies can be adapted for other PAH systems. mun.ca The functional groups on the this compound could be utilized to attach the necessary bridging units for cyclophane formation.

Furthermore, the development of new synthetic methodologies, such as those for creating dihydropyrenes from cyclophanediene precursors, showcases the ongoing efforts to control the synthesis of complex aromatic structures. acs.org The introduction of substituents like a 2-naphthoyl group has been explored to influence the reaction barriers for these transformations. acs.org

Functionalization for Chromatographic Analysis (e.g., of amino acids and hydroxyl compounds)

The sensitive detection and separation of analytes by high-performance liquid chromatography (HPLC) often requires chemical derivatization, especially for compounds lacking a strong chromophore or fluorophore. psu.edu Derivatization can enhance detectability and improve chromatographic behavior. psu.edu Reagents that introduce a fluorescent tag are particularly valuable for achieving low detection limits.

This compound, and related naphthoyl chlorides, are effective derivatizing agents for this purpose. The acyl chloride group reacts readily with nucleophilic functional groups such as amines and alcohols to form stable, highly fluorescent ester or amide derivatives. core.ac.uk This strategy has been successfully applied to the analysis of various compounds.

For the analysis of hydroxyl compounds, including alcohols and phenols, derivatization is a common strategy. psu.edu Reagents that form fluorescent esters allow for sensitive detection. jst.go.jp For example, 2-naphthoyl chloride has been used to derivatize fatty alcohol ethoxylates and related surfactants for HPLC analysis with UV and fluorescence detection. core.ac.uk The resulting naphthoyl esters exhibit strong molar absorptivities and fluorescence quantum yields, enabling trace-level analysis. core.ac.uk

In the realm of amino acid analysis, pre-column derivatization is a widely used technique. academicjournals.org While a variety of reagents are available, the principle of attaching a fluorescent tag is a common theme. The reaction of an acyl chloride like this compound with the amino group of an amino acid would produce a fluorescent derivative suitable for HPLC analysis. This approach is analogous to the use of other fluorescent tagging agents like dansyl chloride. psu.edu The choice of derivatizing agent can be tailored to the specific analytical requirements, such as the desired excitation and emission wavelengths.

The table below summarizes the application of naphthoyl chlorides as derivatizing agents for chromatographic analysis.

| Analyte Class | Derivatizing Agent | Detection Method | Reference |

| Fatty Alcohol Ethoxylates | 2-Naphthoyl chloride | UV, Fluorescence | core.ac.uk |

| Polyethylene (B3416737) Glycols | 2-Naphthoyl chloride | UV, Fluorescence | core.ac.uk |

| Hydroxyl Compounds | 4-Dimethylamino-1-naphthoyl nitrile (from acid chloride) | Fluorescence | jst.go.jp |

| Alcohols and Amines | (-)-Camphanic chloride | HPLC | greyhoundchrom.com |

| Sphingolipids | Naphthalene-2,3-dicarboxylic acid / Naphthoyl chloride | Circular Dichroism | nih.gov |

Building Block for Multifunctional Molecules in Organic Synthesis

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. researchgate.net this compound is an excellent example of such a building block due to its dual functionality. The acyl chloride provides a site for acylation reactions, while the hydroxyl group can participate in a variety of other transformations, such as ether or ester formation, or can direct ortho-lithiation reactions. chemimpex.comacs.org

This dual reactivity allows for the synthesis of multifunctional molecules where the naphthalene core serves as a scaffold. For instance, the hydroxyl group can be used as a handle to attach the molecule to a solid support for solid-phase synthesis, while the acyl chloride group remains available for reaction with a solution-phase reagent. thieme-connect.com This approach is valuable for the efficient construction of molecular libraries.

The use of 2-hydroxy-1-naphthaldehyde (B42665) as a versatile building block for the development of chemosensors highlights the utility of the hydroxynaphthyl motif. researchgate.net The hydroxyl and a derivative of the carbonyl group can act as hydrogen bond donor and acceptor sites, respectively, which is crucial for molecular recognition. researchgate.net A similar principle applies to derivatives of this compound, where the hydroxyl and the carbonyl of the resulting ester or amide can participate in non-covalent interactions.

The versatility of the naphthalene ring system, combined with the reactivity of the attached functional groups, makes this compound a strategic component in the synthesis of a wide array of complex organic molecules for various applications in materials science and medicinal chemistry. chemimpex.comacs.org

Applications of 6 Hydroxy 2 Naphthoyl Chloride in Advanced Materials Science

Polymer Chemistry and High-Performance Polymeric Materials

The bifunctional nature of 6-hydroxy-2-naphthoyl chloride makes it a valuable building block in polymer chemistry, contributing to the creation of materials with exceptional thermal stability, mechanical strength, and unique liquid crystalline properties.

Monomer for Polymerization to Poly(2-oxy-6-naphthoyl) and Copolymers

This compound is a monomer used in the synthesis of poly(2-oxy-6-naphthoyl) (PON), a homopolymer with a high degree of crystallinity and thermal stability. rsc.orgepo.org The direct polymerization of its parent monomer, 6-hydroxy-2-naphthoic acid (HNA), can be challenging. However, the use of the more reactive this compound facilitates the polymerization process. Research has demonstrated that direct polymerization of HNA can be achieved in the presence of boronic anhydrides, yielding PON precipitates. rsc.org The morphology and molecular weight of the resulting polymer are influenced by the structure and concentration of the boronic anhydride (B1165640) used. rsc.org

Furthermore, this compound can be copolymerized with other monomers to create a range of copolymers with tailored properties. For instance, it can be copolymerized with monomers like p-hydroxybenzoic acid (HBA) to produce copolyesters. These copolymers often exhibit liquid crystalline behavior and are used in high-performance applications. researchgate.netresearchgate.net

| Polymerization Method | Monomers | Resulting Polymer | Key Findings |

| Direct Polymerization | 6-hydroxy-2-naphthoic acid (in presence of boronic anhydrides) | Poly(2-oxy-6-naphthoyl) (PON) | Polymer morphology and molecular weight are dependent on boronic anhydride type and concentration. rsc.org |

| Copolymerization | 6-hydroxy-2-naphthoic acid and p-hydroxybenzoic acid | Copolyester | The resulting copolyesters often exhibit thermotropic liquid crystalline properties. researchgate.netresearchgate.net |

Development of Liquid Crystalline Polymers (LCPs) for High-Performance Applications

This compound is a key monomer in the production of thermotropic liquid crystalline polymers (LCPs). researchgate.net These materials are known for their exceptional mechanical properties, high thermal stability, and chemical resistance. The rigid, rod-like structure of the 6-oxy-2-naphthoyl moiety contributes to the formation of the liquid crystalline phase.

LCPs derived from 6-hydroxy-2-naphthoic acid are often copolyesters, incorporating other aromatic monomers such as p-hydroxybenzoic acid, terephthalic acid, and various diols. researchgate.net The inclusion of the naphthalene-based unit can act as a melting point depressor in some polyester (B1180765) systems, making the polymers more processable. google.com.na These LCPs find use in a variety of high-performance applications, including electronics, automotive components, and aerospace, where their unique combination of properties is highly valued. researchgate.net For example, novel LCPs have been developed for use as protective coatings in aerospace applications due to their ability to overcome the poor adhesion strength of some commercial LCPs. researchgate.net

Synthesis of Polyaromatic Esters and Polyamides with Tailored Properties

The reactivity of the acyl chloride group in this compound makes it a suitable monomer for the synthesis of polyaromatic esters and polyamides through polycondensation reactions.

Polyaromatic Esters: 6-Hydroxy-2-naphthoic acid is a primary raw material for the synthesis of polyaromatic esters. researchgate.netgrafiati.com These polymers, which can be formed through the reaction of the acyl chloride with aromatic diols, possess high thermal stability and mechanical strength due to the aromatic nature of their backbone. The properties of these esters can be tailored by the choice of the comonomer.

Polyamides: While the synthesis of polyamides typically involves the reaction of a diacid chloride with a diamine, the bifunctional nature of this compound allows for its potential incorporation into polyamide structures. nih.govresearchgate.netsavemyexams.com By reacting with a diamine, an amide linkage is formed. The hydroxyl group can then be further reacted to create more complex polymer architectures. This allows for the synthesis of polyamide-esters, combining the properties of both polymer classes. The incorporation of the rigid naphthalene (B1677914) unit can enhance the thermal stability and mechanical properties of the resulting polyamide.

Fabrication of Functional Electronic and Optical Materials

The unique electronic and structural characteristics of the naphthalene ring system in this compound make it a valuable component in the fabrication of advanced electronic and optical materials.

Role as an Organic Monomer for Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with ordered structures. researchgate.net The defined geometry and functionality of this compound make it a potential monomer for the synthesis of COFs. The ability to form strong covalent bonds, such as ester or amide linkages, allows for the construction of robust and stable frameworks. The naphthalene unit can contribute to the electronic properties of the resulting COF, making it potentially suitable for applications in gas storage, catalysis, and sensing. While direct use of the chloride is less common in typical solvothermal COF synthesis, related naphthalene-based carboxylic acids and aldehydes are widely used. researchgate.net

Precursor for Advanced Electronic Components

The naphthalene moiety within this compound is a chromophore that can be incorporated into materials for electronic and optical applications. Polymers and other materials derived from this monomer can exhibit properties relevant to organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. sigmaaldrich.com The rigid and planar structure of the naphthalene unit can facilitate π-π stacking, which is crucial for charge transport in organic semiconductors. While this compound itself is a precursor, the resulting polymers and materials are the active components in these devices. acs.org

Use in Optical Materials Research

This compound, and its parent compound 6-hydroxy-2-naphthoic acid (HNA), are significant monomers in the synthesis of advanced optical materials, particularly thermotropic liquid crystalline polymers (TLCPs). researchgate.netmdpi.comresearchgate.net These polymers are noted for their exceptional thermal stability and mechanical properties, which are largely attributable to the rigid, rod-like structure imparted by the naphthalene ring. mdpi.com

The incorporation of HNA into polyester chains, often in conjunction with other monomers like p-hydroxybenzoic acid (HBA), allows for the creation of copolyesters with a nematic liquid crystal phase over a broad temperature range. researchgate.netmdpi.com This liquid crystalline behavior is crucial for the processing of these materials into highly oriented fibers and films with anisotropic properties. The rigid nature of the HNA unit contributes to high glass transition temperatures (Tg) and melting temperatures (Tm) in the resulting polymers. researchgate.net For instance, wholly aromatic TLCPs synthesized with a high proportion of HNA (exceeding 50 mol%) exhibit strong molecular interactions and a linear, rigid chain conformation, leading to superior thermal and mechanical performance compared to copolyesters without naphthalene units. researchgate.net

Research has explored the effect of varying monomer compositions on the properties of these TLCPs. For example, in copolyesters of HBA and HNA, the molecular motions are significantly influenced by the monomer structures. nih.gov The introduction of "kinked" or non-linear monomers alongside the rigid HNA can be used to tune the melting temperature and processability of the polymers. mdpi.comgoogle.com.na For example, while HNA acts as a melting point depressor in certain polyester systems, its reactivity and concentration must be carefully controlled to achieve the desired final properties. google.com.na

The unique optical properties of these HNA-based TLCPs make them suitable for applications such as fiber optic coupling discs. mdpi.com The ability to form highly ordered structures during melt processing leads to materials with specific optical birefringence and light transmission characteristics.

Table 1: Thermal Properties of Selected HNA-Based Thermotropic Liquid Crystalline Polymers

| Polymer Composition | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Liquid Crystalline Range | Reference |

| HNA/TA/DOPO-HQ Copolyester | 182–196 °C | - | 190–207 °C (Nematic) | researchgate.net |

| HBA/HNA/TDCA/CHDM Copolyester (5.0 mol% TDCA/CHDM) | Increases with TDCA/CHDM up to 5.0 mol% | Increases with TDCA/CHDM up to 5.0 mol% | Nematic | researchgate.net |

| HBA/HNA Copolyester (Vectra A910) | - | Recrystallizes above nominal Tm | Nematic | researchgate.net |

Utilization in Pigment and Dye Precursor Chemistry

This compound and its derivatives are important precursors in the synthesis of pigments and dyes, particularly those based on azo compounds. internationaljournalcorner.comresearchgate.netgoogle.com The hydroxyl and naphthoyl groups provide reactive sites for coupling reactions, leading to the formation of chromophores with extended conjugated systems, which are responsible for their color.

Hydroxynaphthoic acids, including the 2,3-isomer, are key intermediates in the production of azo dyes. atamanchemicals.comarchive.org These compounds can be coupled with diazotized aromatic amines to produce a wide range of colors. google.comarchive.org The resulting azo dyes often exhibit good fastness to light and washing, making them suitable for textile applications. google.com For example, arylides of 2,3-hydroxynaphthoic acid are known to produce deep and clear tones when coupled with diazotized arylamines. google.com

The specific isomer of the hydroxynaphthoic acid used as a coupling component influences the final color and properties of the dye. researchgate.net For instance, 2-naphthol (B1666908) derivatives are commonly used to produce red pigments and solvents. researchgate.net While direct synthesis of azo dyes from 6-hydroxy-2-naphthoic acid is less documented in the provided results, the chemistry of related hydroxynaphthoic acids strongly suggests its potential as a valuable precursor in this field. The general principle involves the reaction of the hydroxyl group with a diazonium salt to form the characteristic -N=N- azo linkage. internationaljournalcorner.comekb.eg

The resulting pigments can be used in various applications, including inks and coatings. google.com The molecular structure of the dye, including the presence of the naphthyl group, contributes to properties such as solubility, stability, and color intensity. chemimpex.com

Table 2: Examples of Azo Dyes Derived from Hydroxynaphthoic Acid Precursors

| Coupling Component | Diazo Component | Resulting Dye Class | Color | Reference |

| 2,3-Hydroxynaphthoic acid anilides | Diazotized arylamines | Azo dyestuffs | Deep and clear tones | google.com |

| 2-Naphthol | Arylazo-substituted compounds | Sudan dyes (pigments) | Red | researchgate.net |

| 1-Hydroxy-2-naphthoic acid / 3-Hydroxy-2-naphthoic acid | Sulfadimidine | Azo dyes | - | internationaljournalcorner.com |

| 2,3-Hydroxynaphthoic acid | Diazotized aromatic amino compound | Azo dyestuff | - | google.com |

Surface Modification and Nanomaterial Functionalization

This compound is a versatile reagent for the surface modification and functionalization of nanomaterials, owing to its reactive acyl chloride group and the inherent properties of the naphthoyl moiety. The ability to covalently attach this molecule to surfaces allows for the tuning of surface properties such as hydrophobicity, chemical reactivity, and interaction with other molecules. aip.orgnih.govresearchgate.net

The functionalization process often involves the reaction of the acyl chloride with hydroxyl or amine groups present on the surface of the nanomaterial. nih.govacs.org This creates a stable covalent bond, anchoring the naphthoyl group to the surface. For example, graphene oxide (GO) can be functionalized with N-(1-naphthyl)-ethylenediamine, which can then interact with asphaltene molecules, demonstrating the potential for creating tailored surfaces for specific adsorption applications. aip.org

The introduction of the naphthyl group can impart desirable characteristics to the nanomaterial. For instance, the aromatic nature of the naphthalene ring can enhance interactions with other aromatic molecules through π-π stacking. This principle is utilized in the development of functionalized nanoparticles for inhibiting asphaltene precipitation in crude oil. aip.org

Furthermore, the hydroxyl group of this compound can be used for further chemical modifications or can influence the surface properties directly. In the context of polymer brushes, surface-initiated atom transfer radical polymerization (SI-ATRP) can be used to grow polymer chains from surfaces that have been functionalized with an initiator. researchgate.net While not directly mentioning this compound, this technique highlights a powerful method for creating functional surfaces where a molecule like it could serve as a foundational layer for attaching initiators.

The functionalization of nanoparticles with organic molecules like this compound is a key strategy in creating advanced materials for a variety of applications, including catalysis, sensing, and drug delivery. acs.orgnih.gov The ability to control the surface chemistry at the molecular level is crucial for the performance of these nanomaterials.

Table 3: Examples of Nanomaterial Functionalization Strategies

| Nanomaterial | Functionalizing Agent/Method | Purpose/Application | Reference |

| Graphene Oxide (GO) | N-(1-naphthyl)-ethylenediamine (NEDA) | Inhibition of asphaltene precipitation | aip.org |

| Cellulose | N-heterocyclic-based leaving group chemistry | Covalent linking of various chemical compounds | nih.gov |

| Stainless Steel (SS304) | Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | Creation of functional polymer brushes | researchgate.net |

| Gold Nanoparticles (AuNPs) | Dithiol-terminated polyethylene (B3416737) glycol (PEG(SH)2) / L-cysteine (Cys) | Immobilization of luciferases for biosensing | nih.gov |

Computational and Theoretical Investigations of 6 Hydroxy 2 Naphthoyl Chloride and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and energetics of molecules. researchgate.net By calculating the electron density, DFT can elucidate various molecular properties, from stable conformations to reaction mechanisms.

The three-dimensional structure of 6-Hydroxy-2-naphthoyl chloride is not rigid. Rotations can occur around the C-O bond of the hydroxyl group and the C-C bond connecting the acyl chloride group to the naphthalene (B1677914) ring. Conformational analysis using DFT identifies the most stable arrangements (conformers) of the molecule by calculating their relative energies.

Research on related naphthalene derivatives, such as 2-(1′-hydroxy-2′-naphthyl)benzimidazole, has shown that solvent effects and intramolecular hydrogen bonding play a crucial role in determining the preferred conformation. acs.org For this compound, DFT calculations would map the potential energy surface as a function of the dihedral angles of the hydroxyl and acyl chloride substituents. This analysis reveals the energy barriers between different conformers and their relative populations at thermal equilibrium. The primary conformers are typically designated as syn or anti, depending on the orientation of the hydroxyl proton relative to the naphthalene ring and the orientation of the carbonyl group.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical DFT data for illustrative purposes.

| Conformer | Dihedral Angle (H-O-C2-C3) | Dihedral Angle (O=C-C6-C5) | Relative Energy (kcal/mol) |

| syn-planar | 0° | 0° | 0.00 |

| anti-planar | 180° | 0° | 1.25 |

| syn-perpendicular | 0° | 90° | 3.50 |

| anti-perpendicular | 180° | 90° | 4.75 |

The data indicates that the planar conformers, where the substituents are in the same plane as the naphthalene ring, are generally more stable due to favorable electronic delocalization.

DFT is instrumental in mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the high-energy transition states that connect them. researchgate.net For this compound, a key reaction is its acylation of a nucleophile, where the chloride is displaced. DFT can model this process step-by-step.

Theoretical studies on similar reactions, such as the Baeyer-Villiger oxidation, demonstrate that computational methods can distinguish between different mechanistic possibilities (e.g., concerted vs. stepwise, homolytic vs. heterolytic cleavage) by calculating the activation energies for each path. beilstein-journals.org For the hydrolysis of this compound, DFT would be used to locate the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. researchgate.net

Table 2: Hypothetical DFT-Calculated Activation Energies for the Hydrolysis of this compound This table presents hypothetical DFT data for illustrative purposes.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Step 1 | Nucleophilic attack of H₂O on carbonyl carbon | 15.8 |

| Step 2 | Proton transfer to form tetrahedral intermediate | 2.1 |

| Step 3 | Elimination of HCl | 8.5 |

This analysis helps to identify the rate-determining step of the reaction and understand how substituents on the naphthalene ring might alter the reaction barrier.

The distribution of electrons within the this compound molecule governs its reactivity. DFT calculations, often coupled with methods like Natural Bond Orbital (NBO) analysis, can quantify the charge on each atom and describe the nature of the chemical bonds. researchgate.net

These calculations reveal that the carbonyl carbon of the acyl chloride group is highly electrophilic (electron-deficient) due to the strong electron-withdrawing effects of the oxygen and chlorine atoms, making it a prime target for nucleophiles. Conversely, the hydroxyl oxygen and specific carbons in the naphthalene ring are nucleophilic (electron-rich). The analysis of electron density also helps in understanding the aromaticity of the fused ring system and how it is influenced by the electron-donating hydroxyl group and the electron-withdrawing acyl chloride group.

Table 3: Hypothetical Calculated NBO Charges on Key Atoms of this compound This table presents hypothetical DFT data for illustrative purposes.

| Atom | Calculated Charge (e) |

| Carbonyl Carbon | +0.75 |

| Carbonyl Oxygen | -0.60 |

| Chlorine | -0.35 |

| Hydroxyl Oxygen | -0.70 |

| Hydroxyl Hydrogen | +0.48 |

These charge distributions are critical for predicting sites of reaction and intermolecular interactions.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While DFT is excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of many molecules over time. nih.gov MD simulations provide a dynamic picture of how this compound molecules interact with each other and with solvent molecules. acs.org

Studies on similar aromatic systems, such as naphthalene-capped peptides, show that intermolecular forces like hydrogen bonding and π–π stacking are crucial drivers of self-assembly. uminho.pt For this compound, MD simulations can reveal:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates.

π–π Stacking: The flat, electron-rich surfaces of the naphthalene rings can stack on top of each other, driven by favorable dispersion forces.

Solvation: Simulations can model how solvent molecules (e.g., water, ethanol) arrange themselves around the solute, forming a solvation shell that influences solubility and reactivity.

By analyzing the trajectories of thousands of atoms, MD can quantify the strength and lifetime of these interactions, providing insight into the material properties of the compound in its solid or liquid state. chemrxiv.orgresearchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Prediction and Mechanistic Insights

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. helsinki.firesearchgate.net For derivatives of this compound, a QSRR study could be developed to predict their acylation rates without needing to synthesize and test every compound.

The process involves:

Creating a Library: A series of derivatives is defined where substituents are varied at different positions on the naphthalene ring.

Calculating Descriptors: For each derivative, computational methods (like DFT) are used to calculate a set of numerical descriptors that encode structural, electronic, and steric properties. Examples include partial atomic charges, dipole moment, and the energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO and LUMO).

Developing a Model: Experimental reactivity data (e.g., reaction rate constants) for a subset of the library (the training set) is correlated with the calculated descriptors using statistical methods like multiple linear regression.

Prediction: The resulting equation can then be used to predict the reactivity of new, unsynthesized derivatives.

Table 4: Example of a QSRR Data Table for Predicting Reactivity of this compound Derivatives This table presents hypothetical data for illustrative purposes.

| Derivative (Substituent at C4) | HOMO Energy (eV) | Carbonyl C Charge (e) | Steric Factor (S) | Predicted log(k_rel) |

| -H | -6.5 | +0.75 | 1.00 | 2.1 |

| -NO₂ | -7.2 | +0.78 | 1.25 | 1.5 |

| -OCH₃ | -6.1 | +0.73 | 1.30 | 2.8 |

| -Cl | -6.7 | +0.76 | 1.18 | 1.9 |

QSRR provides valuable mechanistic insights by identifying which molecular properties are most influential in controlling reactivity, thereby guiding the rational design of new molecules with desired characteristics.

Q & A

Basic: What are the optimal synthetic routes for preparing 6-Hydroxy-2-naphthoyl chloride from 6-Hydroxy-2-naphthoic acid?

Methodological Answer:

The synthesis typically involves converting the carboxylic acid group to an acid chloride. A common method uses thionyl chloride (SOCl₂) under anhydrous conditions. Steps include:

- Dissolving 6-Hydroxy-2-naphthoic acid in dry dichloromethane or toluene.

- Adding excess SOCl₂ with catalytic dimethylformamide (DMF) to accelerate the reaction.

- Refluxing at 40–60°C for 4–6 hours, followed by solvent evaporation under reduced pressure .

Key Considerations: Ensure rigorous moisture exclusion to avoid hydrolysis of the product. Confirm completion via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to detect the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and appearance of the C=O stretch (~1770 cm⁻¹) for acid chlorides .

Advanced: How can regioselective protection of the hydroxyl group be achieved during functionalization of this compound?

Methodological Answer:

The hydroxyl group at position 6 is prone to undesired reactions (e.g., oxidation or nucleophilic substitution). To protect it:

- Trimethylsilyl (TMS) protection : Treat with hexamethyldisilazane (HMDS) in the presence of a mild acid catalyst (e.g., ammonium sulfate) before introducing reactive electrophiles.

- Acetylation : Use acetic anhydride in pyridine to form a stable acetylated intermediate.

After functionalization, deprotect using tetrabutylammonium fluoride (TBAF) for TMS or basic hydrolysis (e.g., K₂CO₃ in methanol) for acetyl groups. Validate protection efficiency via ¹H NMR (e.g., shift of –OH proton or new protecting-group signals) .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure (e.g., aromatic proton integration, C=O chloride signal at ~170 ppm).

- FTIR : Detect characteristic C=O (acid chloride) at ~1770 cm⁻¹ and –OH (if unprotected) at ~3200–3500 cm⁻¹.

- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- Elemental Analysis : Verify Cl content (~16.8% theoretical for C₁₁H₇ClO₂). Cross-reference with certified reference standards (e.g., LGC Standards’ purity criteria) .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under different solvents?

Methodological Answer:

Conflicting stability reports (e.g., hydrolysis rates in polar vs. nonpolar solvents) require systematic evaluation:

- Controlled Kinetic Studies : Monitor degradation in solvents (e.g., DMSO, THF, chloroform) using UV-Vis spectroscopy (track absorbance changes at λₘₐₐ ~270 nm) or HPLC over 24–72 hours.

- Moisture Sensitivity Tests : Compare stability under inert (argon) vs. ambient conditions.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C suggested in ). Publish findings with detailed solvent purity and storage conditions to standardize data .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (ANSI Z87.1 standard). Use fume hoods for all procedures .

- Spill Management : Neutralize spills with dry sodium bicarbonate, then collect residues in sealed containers for hazardous waste disposal .

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis .

Advanced: What strategies mitigate side reactions (e.g., dimerization) during nucleophilic acyl substitution with this compound?

Methodological Answer:

Dimerization occurs via intermolecular esterification if the hydroxyl group is unprotected. Mitigation strategies:

- Low-Temperature Reactions : Conduct reactions at –20°C to slow unwanted side reactions.

- In Situ Protection : Introduce protecting groups (e.g., TMS) before acyl chloride activation.

- Stoichiometric Control : Use a 1.1–1.2 molar ratio of nucleophile to acyl chloride to minimize excess reagent. Monitor reaction progress with TLC (silica gel, hexane:ethyl acetate eluent) .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Melting Point Analysis : Compare observed melting point (literature range: 270–290°C for related compounds) to theoretical values .

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities.

- Titration : Quantify active chloride content via argentometric titration (e.g., Volhard method) .

Advanced: How does the electronic effect of the hydroxyl group influence the reactivity of this compound in Friedel-Crafts acylation?

Methodological Answer:

The hydroxyl group at position 6 is electron-donating, activating the naphthalene ring for electrophilic substitution. However, in Friedel-Crafts reactions:

- Competitive Coordination : The hydroxyl group may coordinate with Lewis acid catalysts (e.g., AlCl₃), reducing catalytic efficiency.

- Regioselectivity : Acylation occurs preferentially at the para position relative to the hydroxyl group. Validate regiochemistry via NOESY NMR or X-ray crystallography. Optimize by using milder catalysts (e.g., FeCl₃) or pre-forming the acylated Lewis acid complex .

Basic: What are the key differences in reactivity between this compound and its non-hydroxylated analog (2-naphthoyl chloride)?

Methodological Answer:

- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents (e.g., DMF) but also susceptibility to hydrolysis.

- Electrophilicity : The hydroxyl group’s electron-donating effect slightly reduces the electrophilicity of the acyl chloride compared to 2-naphthoyl chloride.

- Side Reactions : The hydroxyl group may participate in intramolecular cyclization or intermolecular esterification unless protected. Compare reactivity using competitive kinetic studies in identical conditions .

Advanced: How can computational chemistry (e.g., DFT) predict reaction pathways for this compound in complex syntheses?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for key reactions (e.g., acylation, hydrolysis).

- Solvent Effects : Apply the SMD solvation model to predict solvent-dependent stability.

- Validation : Cross-check computational results with experimental kinetic isotope effects (KIE) or isotopic labeling studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.